2-Chloro-4-(3-chlorophenyl)pyrimidine

Description

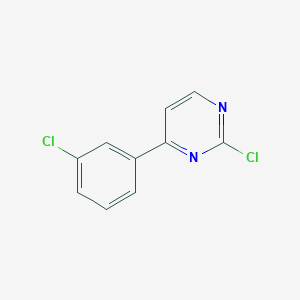

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-chlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDEZVOLIDDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Pyrimidine Formation and Transformation

Elucidation of Complex Reaction Pathways and Intermediates

The formation of the pyrimidine (B1678525) core generally proceeds through the condensation of a three-carbon unit with an amidine or a related nitrogen-containing compound. For a molecule like 2-Chloro-4-(3-chlorophenyl)pyrimidine, the synthesis likely involves the reaction of a chalcone (B49325) derivative with a guanidine (B92328) or urea (B33335) equivalent, followed by chlorination.

One of the most common routes for pyrimidine synthesis is the [3+3] cycloaddition. mdpi.com This method involves the reaction of an α,β-unsaturated ketone (a chalcone) with an amidine. mdpi.comresearchgate.net In the context of 2-Chloro-4-(3-chlorophenyl)pyrimidine, a plausible precursor would be a chalcone derived from 3-chloroacetophenone and a suitable aldehyde, which then reacts with a guanidine derivative. The initial cyclization product would be a 2-amino-4-(3-chlorophenyl)pyrimidine, which can then be converted to the target compound. The synthesis of substituted aminopyrimidines often involves the reaction of equimolar quantities of a chalcone and guanidine hydrochloride in the presence of a base like sodium hydroxide, followed by reflux. asianpubs.org

Another well-established method is the Pinner synthesis, which traditionally involves the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com Modified versions of this reaction utilize β-keto esters, which can also lead to the formation of highly substituted pyrimidines. mdpi.com

The transformation of a precursor, such as a 2-amino or 2-hydroxypyrimidine, into 2-Chloro-4-(3-chlorophenyl)pyrimidine is a critical step. This is typically achieved through a halogenation reaction, often employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). evitachem.com The synthesis of analogous 4-chloro-2-(trichloromethyl)pyrimidines has been described as an acylation/cyclization-chlorination process. thieme.de

The reaction pathways can be complex, involving a cascade of reactions. For instance, some pyrimidine syntheses proceed through a sequence of inverse electron-demand hetero-Diels-Alder reactions followed by retro-Diels-Alder reactions. mdpi.comorganic-chemistry.org These complex pathways often involve several transient intermediates, the identification of which is crucial for a complete mechanistic understanding. Experimental studies, for example, have corroborated that some multi-component reactions for pyrimidine-annulated systems initiate with a Knoevenagel condensation. nih.gov

Table 1: Common Reaction Pathways for Pyrimidine Synthesis

| Reaction Type | Key Reactants | General Description | Reference |

|---|---|---|---|

| [3+3] Cycloaddition | α,β-Unsaturated Ketone (Chalcone) + Amidine/Guanidine | A six-membered ring is formed by combining two three-atom components. | mdpi.comresearchgate.net |

| Pinner Synthesis (Modified) | β-Keto Ester + Amidine | A classical method adapted for producing highly substituted pyrimidinols. | mdpi.com |

| Multi-component Reaction | Aldehyde + Active Methylene Compound + Amidine/Urea | Multiple reactants combine in a one-pot synthesis, often involving initial Knoevenagel or Michael additions. | nih.govnih.gov |

| Halogenation | Hydroxypyrimidine + POCl₃/SOCl₂ | Conversion of a hydroxyl or amino group to a chloro group, a key step for creating reactive intermediates. | evitachem.comthieme.de |

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reaction Progress

Modern spectroscopic techniques have revolutionized the study of reaction mechanisms by enabling the real-time observation of transient species and the kinetic profiling of reactions. mdpi.com For complex organic reactions like pyrimidine synthesis, these methods provide invaluable insights that are often unattainable through traditional offline analysis.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) NMR, has emerged as a powerful tool. nih.govacs.org Ultrafast 2D NMR methods can acquire thousands of spectra over the course of a reaction, allowing for the dynamic analysis of unlabeled substrates. nih.gov By monitoring specific spectral regions (e.g., aliphatic, olefinic, and aromatic), researchers can track the consumption of reactants, the formation and decay of intermediates, and the appearance of final products. nih.govacs.org For example, in the synthesis of alkylpyrimidines, real-time 2D HSQC NMR was used to confirm postulated intermediates and even reveal previously undetected ones. nih.gov Techniques like Total Correlation Spectroscopy (TOCSY) are also advantageous as they rely on non-exchangeable proton signals, which helps in identifying non-base-paired motifs in heterocyclic systems. acs.org

Vibrational Spectroscopy , including Raman and Infrared (IR) spectroscopy, offers complementary information. Raman spectroscopy is particularly well-suited for online monitoring because it provides molecular-level information by probing the vibrational modes of molecules. mdpi.com It is also less susceptible to interference from aqueous media, which is a common solvent in many synthetic procedures. Carbon Isotope Imaging and Spectral Tracing (CIIST), a Raman-based technique, has been used to visualize the turnover of pyrimidines in biological systems by tracking the incorporation of carbon isotopes, which causes a shift in the Raman peaks. biorxiv.org This highlights the sensitivity of the technique to subtle structural changes.

Mass Spectrometry (MS) coupled with chromatographic techniques (e.g., HPLC-MS) is essential for identifying reaction products and intermediates. mdpi.com It can be used to determine the mass of transient species, aiding in their structural elucidation. researchgate.net

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Obtained | Application in Pyrimidine Synthesis | Reference |

|---|---|---|---|

| Real-time 2D NMR (HSQC, TOCSY) | Structural information, reaction kinetics, identification of intermediates. | Monitoring the conversion of ketones and nitriles to pyrimidines, confirming intermediate structures. | nih.govacs.orgacs.org |

| Raman Spectroscopy | Molecular vibrational modes, functional group analysis. | Online monitoring of reactant consumption and product formation, suitable for aqueous reaction media. | mdpi.combiorxiv.org |

| UV/Vis Spectroscopy | Concentration of aromatic compounds and conjugated systems. | Tracking the formation of the pyrimidine ring, which has a distinct UV absorption profile. | mdpi.com |

| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, and products. | Identification of transient species and elucidation of fragmentation pathways. | mdpi.comresearchgate.net |

Role of Computational Studies in Mechanistic Postulation and Verification

Computational chemistry has become an indispensable partner to experimental studies in elucidating reaction mechanisms. Quantum-chemical methods, particularly Density Functional Theory (DFT), allow for the detailed modeling of reaction pathways, providing structural, energetic, and electronic characteristics of reactants, transition states, and intermediates. science.org.ge

By calculating the activation energies (ΔE#) and reaction energies (ΔE) for each step, computational models can predict the most likely reaction pathway. science.org.ge For instance, in the synthesis of pyrido[2,3-d]pyrimidines, theoretical investigations have been used to refine proposed mechanisms by mapping out the elementary steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov These studies can identify the rate-determining step and explain why certain pathways are favored over others. For example, calculations showed that a base-catalyzed route for Knoevenagel condensation had a lower free energy barrier than a route involving keto-enol tautomerism. nih.gov

Computational studies are also crucial for interpreting experimental data. Chemical shift calculations based on optimized geometries can help assign signals observed in NMR spectra to specific intermediates, thereby confirming their structure. nih.gov In one study, 13C-NMR shifts were calculated using the GIAO approximation to aid in the elucidation of intermediate structures in an alkylpyrimidine formation. nih.gov

Furthermore, computational models can predict the effect of substituents on the reaction mechanism. For the transformation of pyrimidines, quantum chemical computations have been used to study the steric and electronic effects of different substituents on the cyclization process. researchgate.net This predictive power is invaluable for designing new synthetic strategies and optimizing existing ones for compounds like 2-Chloro-4-(3-chlorophenyl)pyrimidine. The combination of experimental and computational investigations provides a comprehensive understanding of the reaction mechanism that is far more detailed than what could be achieved by either approach alone. mdpi.comresearchgate.net

Table 3: Computational Methods in Mechanistic Studies

| Method/Theory | Purpose | Example Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate structural, energetic, and electronic properties of molecules. | Modeling the mechanism of pyrimidine synthesis from malonaldehyde and urea. | science.org.ge |

| Transition State Search | Identify the structure and energy of transition states. | Determining the rate-determining step in the formation of pyrido[2,3-d]pyrimidines. | nih.gov |

| GIAO (Gauge-Including Atomic Orbital) | Calculate NMR chemical shifts. | Assigning 13C-NMR signals to previously unconfirmed reaction intermediates. | nih.gov |

| Quantum Chemical Computations | Study substituent effects on reaction pathways. | Investigating the steric and electronic effects on pyrimidine ring-opening and cyclization. | researchgate.net |

Reactivity Profiles and Transformation Chemistry of 2 Chloro 4 3 Chlorophenyl Pyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The presence of two nitrogen atoms in the pyrimidine ring significantly lowers the electron density, facilitating nucleophilic aromatic substitution (SNAr) reactions at the carbon atoms bearing halogen substituents. wuxiapptec.comwuxiapptec.com For di-substituted pyrimidines like 2-Chloro-4-(3-chlorophenyl)pyrimidine, the primary point of interest is the regioselectivity of these substitution reactions.

In 2,4-disubstituted pyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. wuxiapptec.comresearchgate.netstackexchange.com This preference is attributed to the greater ability of the para-positioned nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. stackexchange.com While this is the general trend, the regioselectivity can be highly sensitive to the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.com

For instance, studies on 2,4-dichloropyrimidines show that substitution typically occurs selectively at the C4 position. wuxiapptec.com However, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at C2. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position tends to reinforce the inherent preference for C4 attack. nih.gov In the case of 2-Chloro-4-(3-chlorophenyl)pyrimidine, the absence of substituents at C5 and C6 means the inherent reactivity preference is likely to dominate. The 3-chlorophenyl group is moderately electron-withdrawing, which further activates the ring for nucleophilic attack but is not expected to alter the general C4 > C2 reactivity pattern for a subsequent substitution.

Therefore, when 2-Chloro-4-(3-chlorophenyl)pyrimidine is treated with a nucleophile, the substitution is anticipated to occur preferentially at the C2-chloro position, as the C4 position is already occupied by the phenyl group. If a di-chloro precursor, 2,4-dichloro-5-(3-chlorophenyl)pyrimidine, were used, the initial substitution would be expected at C4.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines

| Substrate | Conditions | Major Product | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine, Base | C4-Substitution | wuxiapptec.com |

| 2,4-Dichloro-6-methoxypyrimidine | Amine, Base | C2-Substitution | wuxiapptec.com |

| 2,4-Dichloropyrimidine-5-carbonitrile | Tertiary Amine | C2-Substitution | nih.gov |

| 2-MeSO2-4-chloropyrimidine | Alkoxide | C2-Substitution | wuxiapptec.com |

The reaction of chloropyrimidines with amines is a cornerstone of pyrimidine chemistry, providing access to a vast array of biologically relevant molecules. nih.gov These amination reactions can proceed via a direct SNAr mechanism, often facilitated by a base, or through transition-metal-catalyzed cross-coupling. nih.govresearchgate.net Given the activated nature of the C2-chloro position in 2-Chloro-4-(3-chlorophenyl)pyrimidine, it is expected to react readily with various primary and secondary amines under SNAr conditions to yield the corresponding 2-amino-4-(3-chlorophenyl)pyrimidine derivatives. nih.gov Studies on the amination of 2-chloropyrimidine (B141910) have shown that such reactions can be effectively carried out in green solvents like water with a base such as potassium fluoride, often negating the need for expensive palladium catalysts. nih.gov

In some cases, particularly with less nucleophilic amines, palladium catalysis might be employed to achieve higher yields and milder reaction conditions. nih.gov For instance, the amination of 2-chloropyrimidines has been successfully achieved using palladium catalysts with specialized ligands.

Table 2: Examples of Amination Reactions on Chloropyrimidines

| Substrate | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | Morpholine | KF, H2O, 100 °C | 2-Morpholinopyrimidine | nih.gov |

| 2-Chloropyrimidine | Aniline | KF, H2O, 100 °C | 2-Anilinopyrimidine | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | EtOH, reflux | 4-Amino-6-chloro derivatives | mdpi.com |

Electrophilic Reactions of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it highly resistant to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which are common for benzene (B151609) and other electron-rich aromatic systems, are generally not feasible on an unactivated pyrimidine ring. The strongly acidic conditions often required for these reactions would lead to the protonation of the ring nitrogens, further deactivating the system towards electrophilic attack.

Electrophilic substitution can occur at the C5 position, which is the most electron-rich position in the pyrimidine nucleus, but this typically requires the presence of strong electron-donating groups (e.g., -OH, -NH2) on the ring to sufficiently activate it. Since 2-Chloro-4-(3-chlorophenyl)pyrimidine lacks such activating groups, it is not expected to undergo electrophilic substitution reactions on the pyrimidine core under standard conditions.

Cross-Coupling Reactions for Further Functionalization (e.g., Sonogashira, Suzuki-Miyaura)

The chloro substituent at the C2 position of 2-Chloro-4-(3-chlorophenyl)pyrimidine serves as an excellent handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive C-Cl bond susceptible to oxidative addition by palladium(0) catalysts. nih.gov

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a powerful tool for this purpose. wikipedia.org It is anticipated that 2-Chloro-4-(3-chlorophenyl)pyrimidine would readily couple with a variety of aryl- and vinylboronic acids or their esters at the C2 position. Research on the Suzuki coupling of 2,4-dichloropyrimidines has demonstrated that C4-substituted-2-chloropyrimidines can be synthesized, which can then undergo a second coupling at the C2 position. rsc.org This highlights the viability of using 2-Chloro-4-(3-chlorophenyl)pyrimidine as a substrate for further arylation or vinylation.

The Sonogashira coupling reaction allows for the introduction of an alkyne moiety by coupling a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is also highly applicable to heteroaryl chlorides. 2-Chloro-4-(3-chlorophenyl)pyrimidine can be coupled with various terminal alkynes to produce 2-alkynyl-4-(3-chlorophenyl)pyrimidines, which are versatile intermediates for the synthesis of more complex heterocyclic structures. The reaction conditions are generally mild, and numerous catalytic systems have been developed to ensure high efficiency. nih.gov

Table 3: Cross-Coupling Reactions for Functionalization of Chloropyrimidines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-Chloro-4-arylpyrimidine | rsc.org |

| Suzuki-Miyaura | Heteroaryl Chloride | Heteroarylboronic ester | Pd-CataCXiumA-G3 / TMSOK | Heteroaryl-Heteroaryl | nih.gov |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Arylalkyne | wikipedia.org |

| Sonogashira | Selenophene Halide | Terminal Alkyne | Pd2(dba)3 / PPh3 / CuI | Selenophenylalkyne | nih.gov |

Derivatization Strategies and Functional Group Interconversion on the Pyrimidine Skeleton

Beyond the primary reactions at the C2-chloro position, the 2-Chloro-4-(3-chlorophenyl)pyrimidine scaffold can be extensively modified through various derivatization strategies. ub.eduvanderbilt.eduimperial.ac.uk

Functional Group Interconversion (FGI) of the C2-chloro group is a primary strategy. fiveable.meyoutube.com This involves nucleophilic substitution with a range of nucleophiles other than amines. For example:

Thiolation: Reaction with thiols or sodium thiophenoxide can introduce a thioether linkage. rsc.org

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides yields the corresponding ethers.

Cyanation: Although sometimes problematic, displacement with a cyanide source can install a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides. rsc.org

A more advanced and less common derivatization strategy involves skeletal editing , where the core pyrimidine ring itself is transformed. Recent research has shown that pyrimidines can be converted into other heterocycles, such as pyridines or pyrazoles, through a sequence of ring-opening and ring-closing reactions. For example, a method for the formal carbon deletion of pyrimidines to yield pyrazoles has been developed, proceeding through triflylation of the pyrimidine followed by a hydrazine-mediated rearrangement. Such a transformation on a substituted pyrimidine like 2-Chloro-4-(3-chlorophenyl)pyrimidine would provide a novel pathway to highly functionalized pyrazole (B372694) derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 2-Chloro-4-(3-chlorophenyl)pyrimidine is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the 3-chlorophenyl ring. The pyrimidine ring contains two protons, H5 and H6, which would appear as a pair of doublets due to coupling to each other. Based on data for analogous compounds like 4-(4-chlorophenyl)pyrimidine, the H6 proton, being adjacent to a nitrogen atom, is expected to be more deshielded and appear further downfield than the H5 proton. rsc.org

The 3-chlorophenyl group has four aromatic protons. Their chemical shifts and splitting patterns are dictated by their position relative to the chloro substituent and the pyrimidine ring. One would expect a singlet-like or narrowly split triplet for the proton at the C2' position (between the two chloro-substituent-bearing carbons in a hypothetical dichlorophenyl analog, but here referring to the position ortho to the pyrimidine link), and multiplets for the other three protons resulting from their mutual spin-spin coupling.

Predicted ¹H NMR Data Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 (pyrimidine) | ~8.8 - 9.0 | Doublet (d) | ~5.0 - 5.5 |

| H5 (pyrimidine) | ~7.7 - 7.9 | Doublet (d) | ~5.0 - 5.5 |

| H2' (phenyl) | ~8.1 - 8.3 | Triplet (t) or Singlet (s) | ~1.8 - 2.0 |

| H4' (phenyl) | ~7.9 - 8.1 | Multiplet (m) | - |

| H6' (phenyl) | ~7.6 - 7.8 | Multiplet (m) | - |

| H5' (phenyl) | ~7.5 - 7.7 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For 2-Chloro-4-(3-chlorophenyl)pyrimidine, ten distinct signals are expected. The carbon atoms of the pyrimidine ring are generally observed in the range of 110-170 ppm. chemicalbook.com The carbon atom C2, bonded to a chlorine atom and two nitrogen atoms, would be highly deshielded. Similarly, C4, bonded to a nitrogen and the chlorophenyl ring, and C6, bonded to two nitrogen atoms, will appear at the downfield end of the spectrum. rsc.org

The carbons of the 3-chlorophenyl ring will appear in the typical aromatic region of ~125-140 ppm. The carbon atom directly attached to the chlorine (C3') and the carbon attached to the pyrimidine ring (C1') will have their chemical shifts significantly influenced by these substituents.

Predicted ¹³C NMR Data Predicted chemical shifts (δ) are in ppm relative to TMS.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (pyrimidine) | ~163 - 165 |

| C4 (pyrimidine) | ~165 - 167 |

| C6 (pyrimidine) | ~158 - 160 |

| C5 (pyrimidine) | ~118 - 120 |

| C1' (phenyl) | ~138 - 140 |

| C2' (phenyl) | ~126 - 128 |

| C3' (phenyl) | ~135 - 137 |

| C4' (phenyl) | ~131 - 133 |

| C5' (phenyl) | ~130 - 132 |

| C6' (phenyl) | ~129 - 131 |

Multidimensional and Ultrafast NMR Techniques for Dynamic Studies

To definitively assign the proton and carbon signals and confirm the structure, multidimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A 2D COSY experiment would show cross-peaks between adjacent protons that are spin-coupled. This would confirm the H5-H6 coupling on the pyrimidine ring and the connectivity of the protons on the 3-chlorophenyl ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the carbon signals based on the already assigned proton signals. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the link between the two ring systems, for instance, by observing a correlation from the H2' and H6' protons of the phenyl ring to the C4 carbon of the pyrimidine ring.

Ultrafast NMR techniques, while not typically required for routine structural elucidation, are powerful tools for studying dynamic processes such as conformational changes or chemical exchange, which could be relevant in more complex pyrimidine derivatives.

Infrared (IR) and Raman Spectroscopy

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Ring Stretching (C=C and C=N): The pyrimidine and phenyl rings will exhibit a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. nih.govnist.gov

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected in the lower frequency region of the fingerprint, typically between 600 and 800 cm⁻¹. The presence of two C-Cl bonds (one on an sp² carbon of the pyrimidine and one on an sp² carbon of the phenyl ring) may lead to multiple bands in this region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 650-900 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.

Predicted IR/Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Pyrimidine & Phenyl Ring C=C/C=N Stretch | 1400 - 1650 |

| In-plane C-H Bending | 1000 - 1300 |

| Out-of-plane C-H Bending | 650 - 900 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.

For 2-Chloro-4-(3-chlorophenyl)pyrimidine (C₁₀H₆Cl₂N₂), the molecular weight can be calculated. A key feature in the mass spectrum will be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic pattern for the molecular ion peak:

M+ peak: Contains two ³⁵Cl atoms.

[M+2]+ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]+ peak: Contains two ³⁷Cl atoms.

The expected intensity ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1.

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for this compound would include the loss of a chlorine atom, the elimination of HCl, or the cleavage of the C-C bond connecting the pyrimidine and phenyl rings. nist.govsbq.org.br

Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 224/226/228 | [C₁₀H₆Cl₂N₂]⁺ | Molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺) with ~9:6:1 ratio. |

| 189/191 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 154 | [M-2Cl]⁺ | Loss of both chlorine radicals. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 113/115 | [C₄H₂ClN₂]⁺ | Chloropyrimidine cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the conjugated systems within a molecule. nih.gov

The structure of 2-Chloro-4-(3-chlorophenyl)pyrimidine contains two chromophores: the pyrimidine ring and the 3-chlorophenyl ring. These aromatic systems are expected to give rise to intense absorptions corresponding to π → π* transitions. mdpi.com The nitrogen atoms in the pyrimidine ring also have non-bonding electrons (n-electrons), which can undergo lower energy n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. nist.govmdpi.com The conjugation between the two rings would influence the exact position and intensity of the absorption maxima (λ_max).

Predicted UV-Vis Absorption Data Data predicted for a solution in a common organic solvent like ethanol (B145695) or methanol.

| Transition Type | Predicted λ_max (nm) | Chromophore |

| π → π | ~250 - 280 | Pyrimidine and Phenyl Rings |

| n → π | ~300 - 320 | Pyrimidine Ring |

Elemental Analysis Techniques for Compound Purity and Composition

Elemental analysis is a cornerstone in the characterization of novel chemical entities, providing quantitative information on the elemental composition of a sample. These techniques are fundamental in verifying the empirical and molecular formula of a synthesized compound, such as 2-Chloro-4-(3-chlorophenyl)pyrimidine, and in assessing its purity. The principle lies in comparing the experimentally determined percentage of each element with the theoretically calculated values based on the compound's proposed chemical formula.

Detailed Research Findings

The molecular formula of 2-Chloro-4-(3-chlorophenyl)pyrimidine is established as C₁₀H₆Cl₂N₂. nih.gov Based on this, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results are measured.

The primary methods for determining the percentage of carbon, hydrogen, and nitrogen involve combustion analysis. In this technique, a sample of the compound is combusted in an excess of oxygen at high temperatures. The resulting gaseous products—carbon dioxide, water vapor, and nitrogen oxides—are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample is determined.

For halogen determination, specifically chlorine in this case, methods such as X-ray fluorescence (XRF) spectroscopy are employed. rigaku.com XRF is a non-destructive analytical technique used to determine the elemental composition of materials. uni-siegen.de When the sample is irradiated with high-energy X-rays, it emits characteristic "secondary" (or fluorescent) X-rays. amptek.com Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present. amptek.com This method is particularly advantageous for its speed and the ease of sample preparation. rigaku.com

Research on various halogenated pyrimidines has utilized X-ray photoemission spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to investigate the electronic structure and the effects of halogen substitution on the pyrimidine ring. nih.govnih.gov While these advanced spectroscopic methods provide detailed electronic information, elemental analysis provides the fundamental data on composition and purity.

In the synthesis of related pyrimidine derivatives, elemental analysis is routinely reported to confirm the structure of the final products. For instance, in the synthesis of certain 2-amino-4-chloro-pyrimidine derivatives, the calculated and found percentages for carbon, hydrogen, and nitrogen are presented to validate the successful synthesis and purity of the compounds. nih.govrasayanjournal.co.in

Data Tables

The theoretical elemental composition of 2-Chloro-4-(3-chlorophenyl)pyrimidine (Molecular Formula: C₁₀H₆Cl₂N₂) is presented below. Experimental values obtained from techniques like combustion analysis and XRF would be compared against these theoretical percentages to confirm the compound's identity and purity. A close correlation between the found and calculated values (typically within ±0.4%) is considered evidence of a pure compound.

Table 1: Theoretical Elemental Composition of 2-Chloro-4-(3-chlorophenyl)pyrimidine

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 52.89 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.66 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 31.22 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.33 |

| Total | 227.078 | 100.00 |

To illustrate how experimental data is typically presented, the following table provides a hypothetical comparison based on the format seen in the characterization of similar compounds.

Table 2: Comparative Elemental Analysis Data for 2-Chloro-4-(3-chlorophenyl)pyrimidine

| Element | Theoretical (%) | Experimental (%) | Deviation (%) |

| Carbon | 52.89 | 52.75 | -0.14 |

| Hydrogen | 2.66 | 2.68 | +0.02 |

| Nitrogen | 12.33 | 12.29 | -0.04 |

Note: The experimental values in Table 2 are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature. The deviation is calculated as Experimental (%) - Theoretical (%).

Based on a comprehensive search for scientific literature, detailed computational and theoretical studies specifically focused on the chemical compound 2-Chloro-4-(3-chlorophenyl)pyrimidine are not available in publicly accessible resources. Targeted searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Non-Covalent Interaction (NCI) analysis, and theoretical reaction mechanism studies for this exact molecule did not yield the specific data required to construct the requested article.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as outlined in the instructions. To maintain scientific integrity and strictly adhere to the prompt's requirement of focusing solely on "2-Chloro-4-(3-chlorophenyl)pyrimidine," no information from related but structurally different compounds can be substituted.

Should peer-reviewed studies concerning the computational chemistry of "2-Chloro-4-(3-chlorophenyl)pyrimidine" be published in the future, this article can be generated.

2 Chloro 4 3 Chlorophenyl Pyrimidine As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This reactivity is fundamental to its role as a precursor for diverse pyrimidine derivatives. The general reactivity of chloropyrimidines shows that the chlorine atom at the 4-position is typically more reactive than one at the 2-position; however, in the absence of a C4-chloro substituent, the C2-chloro group serves as the primary site for reaction.

This substitution allows for the synthesis of various 2-substituted-4-(3-chlorophenyl)pyrimidines. A range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro group, leading to the corresponding amino-, alkoxy-, and thio-pyrimidine derivatives. These reactions are often facilitated by a base and can be carried out under various conditions, including microwave irradiation to accelerate the reaction rate. For instance, the reaction with various substituted anilines or piperazines can lead to the formation of novel pyrimidine derivatives with potential biological activities.

Below is a table summarizing representative nucleophilic substitution reactions for the synthesis of diverse pyrimidine derivatives starting from 2-chloro-4-(3-chlorophenyl)pyrimidine.

| Nucleophile | Reagent Example | Product Class |

| Primary/Secondary Amine | Aniline | 2-Anilino-4-(3-chlorophenyl)pyrimidine |

| Piperazine | 2-(Piperazin-1-yl)-4-(3-chlorophenyl)pyrimidine | |

| 2-(4-Methoxyphenyl)ethan-1-amine | N-(4-Methoxyphenethyl)-4-(3-chlorophenyl)pyrimidin-2-amine | |

| Alcohol | Sodium Methoxide | 2-Methoxy-4-(3-chlorophenyl)pyrimidine |

| Thiol | Sodium Thiophenolate | 2-(Phenylthio)-4-(3-chlorophenyl)pyrimidine |

This table presents plausible transformations based on the known reactivity of 2-chloropyrimidines.

Building Block for Complex Heterocyclic Structures

Beyond simple substitution, 2-chloro-4-(3-chlorophenyl)pyrimidine is a valuable building block for the construction of more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry due to their rigid frameworks which can allow for precise interactions with biological targets. Fused pyrimidine systems, such as triazolopyrimidines and pyrrolo[2,3-d]pyrimidines, are prominent examples.

The synthesis of these fused systems often involves a two-step process: a nucleophilic substitution followed by an intramolecular cyclization. For example, to synthesize a triazolopyrimidine derivative, 2-chloro-4-(3-chlorophenyl)pyrimidine can be reacted with hydrazine to form the intermediate 2-hydrazinyl-4-(3-chlorophenyl)pyrimidine. This intermediate can then be cyclized with a suitable one-carbon synthon, such as formic acid or an orthoester, to yield the corresponding nih.govgoogle.comnih.govtriazolo[4,3-c]pyrimidine. The synthesis of such fused heterocycles is a common strategy in the development of novel therapeutic agents. nih.gov

Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines, which are known as 7-deazapurines, can be envisioned starting from a suitably functionalized pyrimidine. While direct synthesis from 2-chloro-4-(3-chlorophenyl)pyrimidine would require multiple steps, its use as a foundational scaffold demonstrates its importance in building complex heterocyclic libraries.

The following table outlines a representative synthetic pathway to a fused heterocyclic system.

| Reaction Step | Reagent(s) | Intermediate/Product |

| 1. Hydrazinolysis | Hydrazine Hydrate | 2-Hydrazinyl-4-(3-chlorophenyl)pyrimidine |

| 2. Cyclization | Triethyl Orthoformate | 3-(3-Chlorophenyl)- nih.govgoogle.comnih.govtriazolo[4,3-c]pyrimidine |

This table illustrates a potential synthetic route for creating a fused heterocyclic system from the title compound.

Role in the Development of Research Probes for Chemical Biology

In the field of chemical biology, small molecules are essential tools for probing the function of proteins and elucidating biological pathways. Kinase inhibitors are a prominent class of such research probes, as they allow for the study of cellular signaling cascades. The pyrimidine scaffold is a well-established core structure for a multitude of kinase inhibitors. nih.govnih.gov

2-Chloro-4-(3-chlorophenyl)pyrimidine serves as a key starting material for the synthesis of libraries of potential kinase inhibitors. By systematically reacting the parent compound with a variety of amines and other nucleophiles, chemists can generate a diverse set of molecules for screening against a panel of kinases. For example, the development of potent Aurora kinase inhibitors has utilized substituted bisanilinopyrimidines. nih.gov The synthesis of such compounds often starts from a dichloropyrimidine, where sequential substitution reactions allow for the introduction of different aniline moieties at the 2- and 4-positions.

Derivatives of 2-chloro-4-(3-chlorophenyl)pyrimidine can be designed as selective inhibitors for specific kinases by modifying the substituents on the pyrimidine core. These inhibitors can then be used as chemical probes to investigate the role of a particular kinase in cellular processes, both in healthy and diseased states. The versatility of the 2-chloro-4-(3-chlorophenyl)pyrimidine scaffold makes it an invaluable tool for the generation of these critical research probes.

Applications of Pyrimidine Derivatives in Materials Science and Advanced Technologies

Supramolecular Chemistry and Polymer Science Applications

The structure of 2-Chloro-4-(3-chlorophenyl)pyrimidine, featuring a pyrimidine (B1678525) core with two phenyl ring substituents, suggests its potential utility in supramolecular chemistry and polymer science. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the construction of well-defined supramolecular architectures.

In the realm of supramolecular chemistry, diarylpyrimidines are known to form predictable assembly patterns. researchgate.net The ability of the pyrimidine ring to form hydrogen bonds is a key factor in directing the self-assembly of molecules into larger, ordered structures. researchgate.net For instance, aminopyrimidine compounds can act as N-donor ligands to construct a variety of coordination polymers with unique architectures and properties. nih.gov While 2-Chloro-4-(3-chlorophenyl)pyrimidine lacks an amino group, the lone pairs on the pyrimidine nitrogens can still participate in hydrogen bonding with suitable donor molecules.

The planarity of the diarylpyrimidine system also lends itself to applications in liquid crystals. wikipedia.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecules can be oriented in a common direction. wikipedia.org The rod-like shape and anisotropic nature of many diarylpyrimidine derivatives are conducive to the formation of liquid crystalline phases. beilstein-journals.org The addition of chiral dopants to nematic liquid crystals can induce a helical structure, which is essential for many display applications. beilstein-journals.org It is conceivable that derivatives of 2-Chloro-4-(3-chlorophenyl)pyrimidine could be designed to act as either the liquid crystal host or as a dopant to modulate the properties of the liquid crystal phase.

In polymer science, pyrimidine derivatives can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. The electron-deficient character of the pyrimidine ring can be exploited to create polymers with tailored electronic properties for use in organic electronics. While specific research on polymers derived from 2-Chloro-4-(3-chlorophenyl)pyrimidine is not available, the general principles of polymer design suggest that it could serve as a monomer in polymerization reactions. The chloro-substituents on both the pyrimidine and phenyl rings offer reactive sites for cross-coupling reactions, a common method for synthesizing conjugated polymers.

Table 1: Potential Supramolecular and Polymer Interactions of 2-Chloro-4-(3-chlorophenyl)pyrimidine

| Interaction Type | Participating Moiety | Potential Application |

| Hydrogen Bonding | Pyrimidine Nitrogens | Crystal engineering, self-assembly |

| π-π Stacking | Phenyl and Pyrimidine Rings | Formation of columnar structures, liquid crystals |

| Coordination | Pyrimidine Nitrogens | Metal-organic frameworks (MOFs) |

| Polymerization | Chloro-substituents | Synthesis of conjugated polymers |

Molecular Wires and Light-Emitting Devices

The extended π-conjugated system of diarylpyrimidines makes them promising candidates for applications in molecular electronics, particularly as molecular wires and components of organic light-emitting devices (OLEDs).

Molecular wires are molecular chains capable of conducting an electric current and are considered fundamental building blocks for molecular-scale electronic devices. wikipedia.org The ability of a molecule to function as a wire is dependent on the efficiency of charge transport through its structure, which is typically facilitated by a continuous system of overlapping p-orbitals. nih.gov Oligo(phenylene ethynylene)s and other conjugated aromatic systems are common examples of molecular wires. nih.gov The structure of 2-Chloro-4-(3-chlorophenyl)pyrimidine, with its linked aromatic and heteroaromatic rings, provides a basic framework for a molecular wire. By polymerizing this unit, it is possible to create longer, conjugated chains that could exhibit wire-like behavior. The conductance of such a molecular wire could potentially be tuned by modifying the substituents on the phenyl rings. mdpi.com

In the field of OLEDs, pyrimidine derivatives have been extensively investigated as materials for various layers within the device stack. spiedigitallibrary.orgresearchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting materials (ETMs) and host materials for the emissive layer. spiedigitallibrary.orgalfa-chemistry.com Pyrimidine-based materials can facilitate the injection and transport of electrons, leading to more efficient and stable devices. alfa-chemistry.comrsc.org

The general structure of a diarylpyrimidine allows it to be used in the design of emitters for OLEDs. By attaching electron-donating groups to the phenyl rings and using the pyrimidine as an electron-accepting core, a "push-pull" type molecule can be created. This architecture can lead to efficient intramolecular charge transfer, which is a key process in the emission of light in many OLEDs. mdpi.com The emission color of such materials can be tuned by varying the nature of the donor and acceptor moieties. spiedigitallibrary.org Although 2-Chloro-4-(3-chlorophenyl)pyrimidine itself is not a classic "push-pull" system, it can be chemically modified to incorporate suitable donor groups. The chloro substituents offer synthetic handles for the introduction of a wide range of functional groups.

Table 2: Potential Optoelectronic Properties of Diarylpyrimidine Structures

| Property | Relevance to OLEDs | Potential Role of 2-Chloro-4-(3-chlorophenyl)pyrimidine based structures |

| High Electron Affinity | Efficient electron transport | Electron-transporting material |

| High Triplet Energy | Host for phosphorescent emitters | Host material in the emissive layer |

| Tunable Emission | Control of OLED color | Emitter (with further functionalization) |

| Good Film-Forming Properties | Device fabrication | Component of various OLED layers |

Non-linear Optics (NLO) Research and Electronic Properties

Materials with strong non-linear optical (NLO) properties are in high demand for a variety of applications, including optical communications, data storage, and optical computing. The NLO response of a material is related to its ability to alter the properties of light passing through it, and this is often associated with molecules that have large hyperpolarizabilities.

Pyrimidine derivatives have emerged as a promising class of materials for NLO applications. rsc.orgresearchgate.net The key to achieving a high NLO response is often the creation of a molecule with a strong "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. researchgate.net The pyrimidine ring, being electron-deficient, can serve as an excellent acceptor. When combined with suitable electron-donating groups attached to the phenyl rings, diarylpyrimidines can exhibit significant second- and third-order NLO activity. rsc.org For example, a study on a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), showed a significant enhancement in NLO behavior in the crystalline environment. rsc.org While 2-Chloro-4-(3-chlorophenyl)pyrimidine itself is not a "push-pull" system, it provides a scaffold that can be readily functionalized to create such systems. The chloro groups can be substituted with various donor moieties to tune the NLO properties.

The electronic properties of 2-Chloro-4-(3-chlorophenyl)pyrimidine are intrinsically linked to its molecular structure. The presence of the electron-withdrawing pyrimidine ring and the chloro substituents will influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). In general, the pyrimidine core lowers the energy of both the HOMO and LUMO, which is beneficial for electron injection and transport in electronic devices. alfa-chemistry.com The electronic properties of graphene multilayers have been studied, and while a different class of material, the concepts of tuning electronic properties through structure are universal. aps.org

The electronic characteristics of pyrimidine derivatives make them suitable for use as organic semiconductors. spiedigitallibrary.orgresearchgate.net Pyrimidine-based materials have been used in organic thin-film transistors (OFETs) and organic solar cells (OPVs). alfa-chemistry.com In OFETs, the high electron affinity of pyrimidines can lead to high electron mobility. alfa-chemistry.com In OPVs, the ability of pyrimidines to promote planar structures and efficient intramolecular charge transfer can enhance the power conversion efficiency. alfa-chemistry.com The potential for 2-Chloro-4-(3-chlorophenyl)pyrimidine and its derivatives in these areas warrants further investigation.

Table 3: Predicted Electronic Properties and Potential NLO Applications of Functionalized Diarylpyrimidines

| Property | Influencing Factors | Potential Application |

| Second-order Hyperpolarizability (β) | "Push-pull" structure, nature of donor/acceptor groups | Second-harmonic generation, electro-optic modulation |

| Third-order Susceptibility (χ(3)) | Extended π-conjugation, molecular packing | All-optical switching, optical limiting |

| HOMO/LUMO Energy Levels | Nature of substituents on the aromatic rings | Tuning of charge injection barriers in electronic devices |

| Charge Carrier Mobility | Molecular packing in the solid state, degree of π-orbital overlap | Active layer in organic thin-film transistors (OFETs) |

Future Research Trajectories and Emerging Trends in Halogenated Pyrimidine Chemistry

Innovations in Sustainable Synthesis Methodologies and Catalysis

A significant shift towards environmentally friendly and efficient synthetic methods is underway in pyrimidine (B1678525) chemistry. kuey.netrasayanjournal.co.innih.gov This trend is a response to growing concerns about pollution, resource depletion, and hazardous waste. kuey.net Green chemistry principles are being integrated to reduce or eliminate toxic substances while improving process efficiency. kuey.netkuey.net

Key areas of innovation include:

Solvent-free and Aqueous Medium Reactions: Eliminating hazardous organic solvents is a primary goal. kuey.netkuey.net Reactions conducted in water or without any solvent at all are being explored to minimize environmental impact. kuey.net One-pot multicomponent synthesis in aqueous mediums, using catalysts like citric acid, is a promising eco-friendly approach. benthamscience.com

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted methods are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inkuey.netbohrium.com

Biocatalysis and Recyclable Catalysts: The use of enzymes (biocatalysts) and recyclable heterogeneous catalysts offers a sustainable alternative to traditional catalysts. kuey.netkuey.net These catalysts can often be recovered and reused, reducing waste and cost. nih.gov Magnetic nanocatalysts, for instance, can be easily separated from the reaction mixture using a magnet. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for building complex molecules. rasayanjournal.co.in They reduce the number of synthetic steps, minimizing waste and saving time. rasayanjournal.co.in

These green approaches not only offer environmental benefits but also lead to higher yields, purer products, and simplified purification processes. rasayanjournal.co.inkuey.net

Table 1: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives

| Technique | Key Advantages | Examples of Catalysts/Conditions |

|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced pollution bohrium.com | Recyclable organic solvents bohrium.com |

| Ultrasound-Assisted Synthesis | Improved yields, shorter reaction times rasayanjournal.co.in | - |

| Aqueous Medium Reactions | Environmentally benign, avoids toxic organic solvents benthamscience.com | Citric acid benthamscience.com |

| Solvent-Free Synthesis | Clean reactions, high yields, simple workup rasayanjournal.co.in | - |

| Biocatalysis | High selectivity, mild reaction conditions kuey.net | Enzymes kuey.net |

| Recyclable Heterogeneous Catalysts | Easy separation and reuse, reduced waste kuey.netnih.gov | TiO2 nanoparticles, magnetic nanocatalysts nih.govplos.org |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. The combination of experimental studies and computational modeling is proving to be a powerful tool for unraveling the intricate details of pyrimidine chemistry. nih.govacs.org

Density Functional Theory (DFT) is a key computational method used to investigate the electronic structure and reactivity of halogenated pyrimidines. nih.govacs.org These theoretical studies can complement experimental techniques like X-ray photoemission spectroscopy (XPS) to provide a comprehensive picture of factors like inductive and resonance effects, which influence the properties of these molecules. nih.govacs.org

Quantum chemical computations are also employed to elucidate reaction pathways, such as the ring-opening of pyrimidines. researchgate.net These studies can help predict the reactivity of different sites on the pyrimidine ring during reactions like chlorination. nih.gov For instance, computational analysis can determine which atoms are most susceptible to attack by electrophiles. nih.gov

By combining experimental data with computational models, chemists can gain a more nuanced understanding of reaction intermediates and transition states, leading to the design of more effective and predictable synthetic strategies. researchgate.netwur.nl

Development of Novel Derivatization Strategies for Enhanced Functionality

The ability to selectively modify the pyrimidine core is essential for creating new molecules with desired properties. Researchers are continuously developing new methods for the derivatization and functionalization of halogenated pyrimidines.

One promising approach is the "deconstruction-reconstruction" strategy. nih.gov This involves converting the pyrimidine into a reactive intermediate that can then be used to build a variety of other nitrogen-containing heterocycles. nih.gov This method allows for the diversification of the pyrimidine core, providing access to novel molecular scaffolds that would be difficult to synthesize using traditional methods. nih.gov

The carbon-chlorine bond in compounds like 2-Chloro-4-(3-chlorophenyl)pyrimidine serves as a valuable functional group for further derivatization, allowing for modifications at specific positions on the pyrimidine ring. nih.gov This targeted functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery, where even small changes to a molecule's structure can have a significant impact on its biological activity. nih.gov

Recent advances also include C-H activation strategies that enable the direct functionalization of the pyrimidine core, streamlining the synthetic process and expanding the range of possible structural modifications. ijsat.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis. These technologies have the potential to accelerate the discovery and optimization of new reactions for preparing halogenated pyrimidines.

While still a developing area, AI and ML can be used to:

Predict Reaction Outcomes: By training algorithms on large datasets of chemical reactions, it may become possible to predict the products and yields of new reactions with greater accuracy.

Optimize Reaction Conditions: Machine learning models can help identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize product yield and minimize byproducts.

Design Novel Synthetic Routes: AI could potentially design entirely new and more efficient synthetic pathways to target molecules.

The integration of these computational tools promises to make the process of developing new synthetic methods for halogenated pyrimidines faster, more efficient, and more innovative.

Exploration of Pyrimidine Scaffolds for Novel Chemical Entities with Targeted Reactivity

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govbenthamscience.com The versatility of the pyrimidine core allows for the creation of a wide range of derivatives with diverse pharmacological properties. nih.govresearchgate.net

Future research will continue to explore the potential of pyrimidine scaffolds to create novel chemical entities with highly specific and targeted reactivity. This involves designing molecules that can interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. nih.govnih.gov

By strategically modifying the substituents on the pyrimidine ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target. acs.org This approach is central to the development of new drugs and other bioactive compounds.

The exploration of fused pyrimidine systems, where the pyrimidine ring is combined with other heterocyclic rings, is also a promising area of research for generating novel chemical entities with unique properties. nih.govnih.gov

Q & A

Q. What are the recommended synthetic protocols and safety precautions for preparing 2-Chloro-4-(3-chlorophenyl)pyrimidine?

Methodological Answer:

- Synthetic Protocols : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, using halogenated pyrimidine precursors and arylboronic acids. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must be optimized to avoid side products such as dehalogenated derivatives .

- Safety Precautions :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood or glovebox to avoid inhalation or skin contact .

- Employ filtered pipette tips to prevent cross-contamination and use separate spatulas for reagent handling .

- Dispose of waste via certified hazardous waste management services to mitigate environmental risks .

Q. How is the structural integrity of 2-Chloro-4-(3-chlorophenyl)pyrimidine validated in crystallographic studies?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Key parameters include mean σ(C–C) bond lengths (e.g., 0.004 Å) and R-factors (e.g., R = 0.048, wR = 0.133) to confirm molecular geometry .

- Disorder in residues and hydrogen bonding patterns are analyzed to resolve structural ambiguities .

- Complementary Techniques : Pair SC-XRD with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate purity and connectivity .

Q. What are the critical safety considerations for handling halogenated pyrimidines like this compound?

Methodological Answer:

- Hazard Codes : Refer to GHS classifications (e.g., H303, H313, H333) for risks of toxicity upon ingestion, skin contact, or inhalation .

- Storage : Store at –20°C in airtight containers to prevent degradation and moisture absorption .

- Emergency Protocols : Use neutralizing agents (e.g., activated charcoal for spills) and seek medical attention if exposed .

Advanced Research Questions

Q. How can researchers assess the biological activity of 2-Chloro-4-(3-chlorophenyl)pyrimidine in enzyme inhibition studies?

Methodological Answer:

- Assay Design :

- Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinase inhibition) with purified enzymes (e.g., EGFR or CDK2) .

- Measure IC₅₀ values under varied pH and temperature conditions to evaluate potency .

- Data Interpretation : Cross-validate results with molecular docking simulations to correlate structural features (e.g., chloro-substituent orientation) with activity .

Q. How should researchers address contradictions in synthetic yield data for halogenated pyrimidines?

Methodological Answer:

- Root-Cause Analysis :

- Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, Pd-based catalysts may yield higher purity than Cu-mediated reactions .

- Characterize byproducts via LC-MS to identify competing pathways (e.g., dehalogenation or dimerization) .

- Optimization : Use Design of Experiments (DoE) to statistically evaluate factors affecting yield, such as temperature gradients or reagent stoichiometry .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- Database Resources :

- PubChem (CID-specific data) provides logP, polar surface area, and solubility predictions derived from QSAR models .

- Schrödinger’s QikProp or ACD/Labs Suite can simulate ADMET profiles (e.g., blood-brain barrier permeability) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.